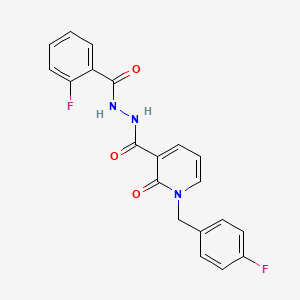

N'-(2-fluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The fluorobenzoyl and fluorobenzyl groups could be introduced through electrophilic aromatic substitution reactions .Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could undergo a variety of chemical reactions. For example, it could be reduced to a pyridine derivative, or it could participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications

Applications in Drug Metabolism and Disposition Studies

N'-(2-fluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has been utilized in the field of drug metabolism and disposition. One application includes the use of 19F-Nuclear Magnetic Resonance (NMR) in a drug-discovery program, particularly to support the selection of candidates for further development. This methodology was applied to early lead compounds, including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A (+)), and MK-0518, which is a potent inhibitor in this series and currently in phase III clinical trials. The study aimed to investigate the metabolic fate and excretion balance of these compounds in rats and dogs following intravenous and oral dosing. The combination of 19F-NMR-monitored enzyme hydrolysis and solid-phase extraction chromatography and NMR spectroscopy (SPEC-NMR) was utilized for this purpose. These methods provided quantitative metabolism and excretion data, indicating that both compounds were mainly eliminated through metabolism. The major metabolite identified was the 5-O-glucuronide in rat urine and bile and in dog urine (Monteagudo et al., 2007).

Applications in HIV Treatment Research

The compound has also been recognized in the context of HIV treatment. Raltegravir monohydrate, structurally related to N'-(2-fluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, is known as the first HIV integrase inhibitor. The molecular structure of the hydrated title compound shows significant intramolecular hydrogen bonding, contributing to its biological activity. These interactions, along with intermolecular hydrogen bonds and N—H⋯O hydrogen bonds involving the amide groups, link the molecules into chains, potentially underlying the mechanism of action of this class of HIV integrase inhibitors (Yamuna et al., 2013).

Safety and Hazards

properties

IUPAC Name |

N'-(2-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O3/c21-14-9-7-13(8-10-14)12-25-11-3-5-16(20(25)28)19(27)24-23-18(26)15-4-1-2-6-17(15)22/h1-11H,12H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGLSIKIRWWZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-fluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625526.png)

![N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2625527.png)

![2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B2625532.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)

![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)

![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)

![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)